N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
Description
N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a complex organic compound that features a thiazole ring, a pyrazole ring, and a carboxamide group
Properties
Molecular Formula |
C16H16N4OS |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methyl-5-phenylpyrazole-3-carboxamide |
InChI |
InChI=1S/C16H16N4OS/c1-10-11(2)22-16(17-10)18-15(21)14-9-13(19-20(14)3)12-7-5-4-6-8-12/h4-9H,1-3H3,(H,17,18,21) |
InChI Key |
JZCFUCHVQZCSCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC(=NN2C)C3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring, followed by the construction of the pyrazole ring, and finally the introduction of the carboxamide group. Specific reagents and conditions may vary, but common steps include:
Formation of Thiazole Ring: This can be achieved through the reaction of a suitable thioamide with a halogenated ketone.
Formation of Pyrazole Ring: This often involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.
Introduction of Carboxamide Group: This step typically involves the reaction of the pyrazole-thiazole intermediate with an appropriate carboxylic acid derivative under amide coupling conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Conditions vary depending on the specific substitution, but may include the use of strong acids or bases, and various catalysts.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Structural Formula
The structural representation of N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide can be summarized as follows:
Key Functional Groups
- Thiazole ring : Contributes to biological activity.
- Pyrazole ring : Known for anti-inflammatory and anticancer properties.
- Carboxamide group : Enhances solubility and bioavailability.
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as anticancer agents. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 3.79 |
| Compound B | SF-268 | 12.50 |
| Compound C | NCI-H460 | 42.30 |
These values suggest that modifications in the structure can lead to enhanced efficacy against specific cancer types .
Anti-inflammatory Properties
The pyrazole framework is associated with anti-inflammatory effects. Studies have demonstrated that certain derivatives can inhibit key inflammatory pathways, making them potential candidates for treating inflammatory diseases. For instance, compounds similar to this compound have shown promise in reducing inflammation markers in vitro .
Antimicrobial Activity
Compounds containing thiazole and pyrazole rings have been investigated for their antimicrobial properties. Preliminary studies indicate that these compounds can exhibit activity against various bacterial strains, suggesting their potential use in developing new antibiotics .
Enzyme Inhibition
Research also points to the compound's potential as an enzyme inhibitor. Specifically, it may target kinases involved in cancer proliferation pathways. For example, studies have shown that pyrazole derivatives can inhibit Aurora-A kinase and other related enzymes with promising IC50 values .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of a series of pyrazole derivatives similar to this compound against several cancer cell lines. The results indicated significant growth inhibition and apoptosis induction in treated cells compared to controls.
Case Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory mechanisms of thiazole-containing pyrazoles. Researchers found that these compounds effectively reduced pro-inflammatory cytokines in cell cultures treated with lipopolysaccharides (LPS), suggesting their potential therapeutic role in inflammatory diseases.
Mechanism of Action
The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide
- N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(methylthio)benzamide
- N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide
Uniqueness
N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is unique due to the combination of its thiazole and pyrazole rings, which confer specific electronic and steric properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Biological Activity
N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHNOS
- Molecular Weight : 318.41 g/mol
The thiazole moiety contributes significantly to the biological properties of this compound, as it is known for its versatility in medicinal applications.
1. Antitumor Activity
Research indicates that compounds containing thiazole rings often exhibit significant antitumor properties. For instance, studies have shown that derivatives with similar structural features can inhibit cancer cell proliferation effectively.
| Compound | IC (µM) | Target |
|---|---|---|
| Compound A | 1.61 ± 1.92 | Anti-Bcl-2 Jurkat |
| Compound B | 1.98 ± 1.22 | A-431 Cell Line |
The presence of electron-donating groups like methyl at specific positions on the phenyl ring enhances cytotoxic activity, suggesting that this compound may similarly exhibit potent antitumor effects through analogous mechanisms .
2. Anticonvulsant Properties
Thiazole derivatives have also been investigated for their anticonvulsant properties. A structure–activity relationship (SAR) analysis revealed that certain modifications can enhance anticonvulsant efficacy:
| Modification | Effect |
|---|---|
| Methyl group at position 4 on phenyl | Increased activity |
| Presence of thiazole ring | Essential for activity |
These findings suggest that this compound may have potential as an anticonvulsant agent .
3. Inhibition of CDK9
Another significant biological activity identified is the inhibition of cyclin-dependent kinase 9 (CDK9). This inhibition leads to reduced transcriptional activity of RNA polymerase II and decreased levels of anti-apoptotic proteins like Mcl-1. The compound's ability to modulate these pathways positions it as a candidate for further development in cancer therapy .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
Study on Antitumor Activity
In a comparative study involving various thiazole derivatives, it was found that modifications to the phenyl and thiazole components significantly influenced their cytotoxicity against different cancer cell lines. The most active compounds exhibited IC values lower than those of established chemotherapeutics like doxorubicin .
Study on Anticonvulsant Activity
Another investigation focused on the anticonvulsant effects of thiazole-based compounds showed promising results in animal models, leading to further exploration into their mechanisms of action and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
